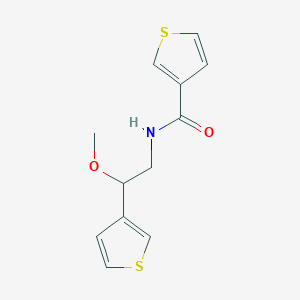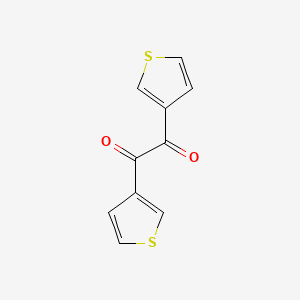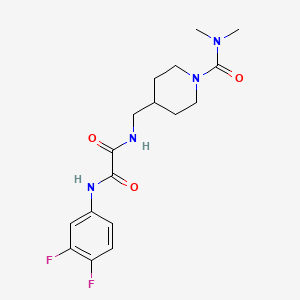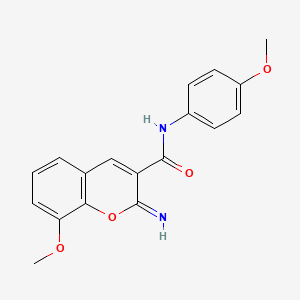
N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a thiophene-based molecule, which is a class of heterocyclic compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. While the provided papers do not directly discuss N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide, they do provide insights into related thiophene-based compounds, which can be useful in understanding the general behavior and characteristics of such molecules.
Synthesis Analysis
The synthesis of thiophene-based carboxamides typically involves the reaction of a thiophene carboxylic acid or its derivatives with amines. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . This method could potentially be adapted for the synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene-based carboxamides can be characterized using techniques such as X-ray diffraction and spectroscopic methods. For instance, the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was elucidated using X-ray diffraction, which provided detailed information about the molecular geometry . Density functional theory (DFT) calculations can complement experimental data by predicting the optimized geometry and identifying electrophilic and nucleophilic sites within the molecule .
Chemical Reactions Analysis
Thiophene-based carboxamides can participate in various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of these compounds can be influenced by intramolecular interactions, such as charge transfer or conjugation, which can be investigated using natural bond orbital (NBO) analysis . Understanding these interactions is crucial for predicting the behavior of the compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-based carboxamides, such as solubility, fluorescence, and antimicrobial activity, can be significantly affected by their molecular structure. For example, some thiophene derivatives display fluorescence and solvatochromism, which are properties that can be exploited in the design of fluorescent dyes . Additionally, the antimicrobial activity of these compounds can be assessed using methods like the microdilution technique, and their potential interactions with biological targets can be explored through molecular docking studies .
Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is involved in the synthesis of complex molecules with potential applications in various fields, including corrosion inhibition and fluorescent dye development. For instance, derivatives such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate have been synthesized and shown to exhibit significant inhibition efficiency on the corrosion of mild steel in acidic solutions, suggesting potential applications in corrosion protection materials (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019). Similarly, N-ethoxycarbonylpyrene- and perylene thioamides, using similar structural motifs, have been used as building blocks in synthesizing a variety of fluorescent dyes with potential applications in sensing, imaging, and optoelectronic devices (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial and Antioxidant Activities
Derivatives of N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide have been explored for their antimicrobial and antioxidant properties. For example, compounds such as Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Organic Electronics
Compounds related to N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide, particularly those incorporating thiophene units, have found applications in organic electronics, such as in the development of dye-sensitized solar cells. For instance, 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules have been synthesized, with one achieving a solar-to-energy conversion efficiency of 7.3%, showcasing the potential of these compounds in enhancing the efficiency of organic solar cells (Liu et al., 2008).
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRURIFQFGMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)




![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)